Cas no 1398609-80-7 (tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate)
tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
- 5'-Bromo-spiro[azetidine-3,1'(3'H)-isobenzofuran]-1-carboxylic acid, 1,1-dimethylethyl ester
- tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate
- CS-0048187
- Spiro[azetidine-3,1'(3'H)-isobenzofuran]-1-carboxylic acid, 5'-bromo-, 1,1-dimethylethyl ester
- 5 inverted exclamation mark -Bromo-1-Boc-3 inverted exclamation mark H-spiro[azetidine-3,1 inverted exclamation mark -isobenzofuran]
- YFC60980
- tert-butyl 6-bromospiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate
- AKOS025289636
- 1398609-80-7
- TERT-BUTYL5'-BROMO-3'H-SPIRO[AZETIDINE-3,1'-ISOBENZOFURAN]-1-CARBOXYLATE
- SCHEMBL12097232
- MFCD22689962
- tert-Butyl 6-bromospiro[1H-isobenzofuran-3,3'-azetidine]-1'-carboxylate
- OKUKFGKSJZBSBP-UHFFFAOYSA-N
- SY098923
- SB11357
- AS-38693
- 1-Boc-5'-Bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]
- tert-Butyl 5'-bromo-3'h-spiro(azetidine-3,1'-isobenzofuran)-1-carboxylate
- 886-518-5
-
- MDL: MFCD22689962
- Inchi: 1S/C15H18BrNO3/c1-14(2,3)20-13(18)17-8-15(9-17)12-5-4-11(16)6-10(12)7-19-15/h4-6H,7-9H2,1-3H3
- InChI Key: OKUKFGKSJZBSBP-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)COC12CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 339.04701g/mol
- Monoisotopic Mass: 339.04701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.8Ų
tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093781-5g |
tert-Butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate |
1398609-80-7 | 95% | 5g |
2,485.70 USD | 2021-06-17 | |
| Alichem | A019093781-10g |
tert-Butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate |
1398609-80-7 | 95% | 10g |
3,515.49 USD | 2021-06-17 | |
| Alichem | A019093781-25g |
tert-Butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate |
1398609-80-7 | 95% | 25g |
7,246.72 USD | 2021-06-17 | |
| Chemenu | CM104252-1g |
tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate |
1398609-80-7 | 95%+ | 1g |
$107 | 2023-03-07 | |
| Chemenu | CM104252-5g |
tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate |
1398609-80-7 | 95%+ | 5g |
$320 | 2023-03-07 | |
| abcr | AB447481-1 g |
tert-Butyl 5'-bromo-3'h-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate, 95%; . |
1398609-80-7 | 95% | 1g |
€150.10 | 2023-07-18 | |
| abcr | AB447481-5 g |
tert-Butyl 5'-bromo-3'h-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate, 95%; . |
1398609-80-7 | 95% | 5g |
€364.30 | 2023-07-18 | |
| abcr | AB447481-10 g |
tert-Butyl 5'-bromo-3'h-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate, 95%; . |
1398609-80-7 | 95% | 10g |
€598.90 | 2023-07-18 | |
| abcr | AB447481-25 g |
tert-Butyl 5'-bromo-3'h-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate, 95%; . |
1398609-80-7 | 95% | 25g |
€1,127.60 | 2023-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B882727-1g |
tert-Butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate |
1398609-80-7 | 95% | 1g |
¥727.20 | 2022-09-29 |
tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate Suppliers
tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate
Introduction to Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate (CAS No. 1398609-80-7)
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate (CAS No. 1398609-80-7) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of spirocyclic molecules, which are known for their unique structural and functional properties. The presence of both bromine and carboxylate functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The spirocyclic core of Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate is a result of the fusion of azetidine and benzofuran rings, creating a rigid framework that can influence the compound's reactivity and biological interactions. The azetidine ring, being a five-membered heterocycle with two nitrogen atoms, introduces flexibility while maintaining stability, which is crucial for drug-like properties such as solubility and metabolic stability.
The bromine substituent at the 5' position is strategically placed to allow for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, making the compound a valuable building block in medicinal chemistry. The carboxylate group at the 1-position provides an acidic character, enabling its use in salt formation and enhancing its solubility in polar solvents.
In recent years, spirocyclic compounds have been extensively studied due to their potential applications in drug discovery. The unique structural features of these molecules often lead to enhanced binding affinity and selectivity towards biological targets. For instance, studies have shown that spirocyclic scaffolds can mimic natural product structures, which are frequently the basis for effective therapeutic agents.
The synthesis of Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. The process typically begins with the formation of the spirocyclic core through a cyclization reaction between azetidine and benzofuran precursors. Subsequent bromination and esterification steps yield the final product with high purity and yield.
One of the most compelling aspects of this compound is its potential in medicinal chemistry applications. Researchers have been exploring its utility as a precursor for kinase inhibitors, which are critical in treating various diseases, including cancer. The spirocyclic structure can interact with specific amino acid residues in kinases, leading to potent inhibition of their enzymatic activity. Additionally, the presence of both bromine and carboxylate groups allows for further derivatization to optimize pharmacokinetic properties.
Recent advancements in computational chemistry have also facilitated the design of novel derivatives of Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate. Molecular modeling studies have revealed that slight modifications in the substituents can significantly alter the binding affinity to biological targets. This has opened up new avenues for drug discovery by allowing researchers to predictively design compounds with enhanced efficacy and reduced side effects.
The role of this compound in combinatorial chemistry cannot be overstated either. Its versatility as an intermediate allows for the rapid generation of libraries of structurally diverse molecules, which can be screened for biological activity. This approach has been particularly successful in identifying lead compounds for further optimization.
In conclusion, Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate (CAS No. 1398609-80-7) is a remarkable compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, its importance in drug discovery is likely to grow even further.
1398609-80-7 (tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)